molecular formula C11H9ClO3S B1617718 Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate CAS No. 59812-35-0

Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B1617718
CAS No.: 59812-35-0
M. Wt: 256.71 g/mol
InChI Key: ATKSLUFVEFYPFU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, a methoxy group at position 6, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine and methoxy substituents influence reactivity and solubility, while the ester group allows for further functionalization.

Properties

IUPAC Name

methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKSLUFVEFYPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353844
Record name ST50775739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59812-35-0
Record name Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59812-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50775739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows two main strategic routes:

  • Route A: Stepwise functionalization starting from a benzothiophene or sulfur-containing aromatic precursor, introducing chlorine, methoxy, and ester groups sequentially.
  • Route B: Construction of the benzothiophene ring system via cyclization followed by selective substitution reactions to install the necessary functional groups.

Both routes require careful control of reaction conditions, including temperature, solvents, catalysts, and purification techniques to optimize yield and purity.

Stepwise Preparation Approach

Starting Materials and Initial Cyclization

  • The benzothiophene nucleus is constructed by condensation and intramolecular cyclization of sulfur-containing aromatic compounds with suitable aromatic ketones or aldehydes.
  • Acid-catalyzed cyclization, for example using polyphosphoric acid at 85–90°C, can convert α-(3-methoxyphenylthio)-4-methoxyacetophenone derivatives into methoxy-substituted benzothiophenes.

Halogenation (Chlorination)

  • Selective chlorination at the 3-position is achieved by treating the benzothiophene intermediate with halogenating agents under controlled conditions.
  • Solvents and catalysts are chosen to promote regioselectivity and minimize side reactions.
  • Chlorination typically precedes or follows methoxylation depending on the synthetic route.

Methoxylation

  • Introduction of the methoxy group at the 6-position is done via methoxylation reactions using methoxylating reagents.
  • Reaction parameters such as temperature and pH are optimized to prevent side reactions and ensure high selectivity.

Esterification

  • The carboxylic acid function at the 2-position is converted into the methyl ester by reacting with methanol in the presence of acid catalysts (e.g., sulfuric acid).
  • Esterification conditions are mild to preserve other sensitive functional groups.

Alternative Modern Synthetic Method: Aryne Reaction with Alkynyl Sulfides

A recent and efficient one-step method for benzothiophene derivatives synthesis involves the reaction of aryne intermediates with alkynyl sulfides:

  • Aryne precursors (o-silylaryl triflates) are reacted with alkynyl sulfides in the presence of cesium fluoride in hot acetonitrile.
  • This reaction forms the benzothiophene scaffold via selective C–S bond formation, C–C bond formation, protonation, and deethylation steps.
  • The method provides high regioselectivity and good yields without detectable regioisomers.
  • Functional groups such as methoxy and chloro substituents are tolerated, making this approach suitable for synthesizing methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate analogs.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1. Cyclization Acid-catalyzed intramolecular cyclization Polyphosphoric acid, 85–90°C Produces methoxy-substituted benzothiophene ring
2. Halogenation Electrophilic chlorination Chlorinating agent (e.g., N-chlorosuccinimide), solvent, catalyst Regioselective chlorination at 3-position
3. Methoxylation Nucleophilic substitution or methylation Methoxylating reagent (e.g., sodium methoxide or methyl iodide), controlled pH and temperature Introduces methoxy group at 6-position
4. Esterification Fischer esterification Methanol, acid catalyst (e.g., H2SO4), reflux Converts carboxylic acid to methyl ester
Alternative Aryne reaction with alkynyl sulfides o-Silylaryl triflate + alkynyl sulfide, CsF, acetonitrile, heat One-step benzothiophene formation with high regioselectivity

Research Findings and Optimization

  • Yield and Purity: The stepwise approach yields moderate to good amounts of the target compound; purification by chromatography or recrystallization is necessary to separate regioisomers formed during cyclization.
  • Regioselectivity: Aryne-based synthesis offers superior regioselectivity, avoiding mixtures of isomers and simplifying purification.
  • Reaction Concentration: Increasing concentration in aryne reactions slightly reduces yield, indicating the need for optimized dilution to maximize efficiency.
  • Catalyst and Solvent Effects: Choice of solvent (e.g., dichloromethane, acetonitrile) and catalysts (acidic or basic) significantly influences reaction rates and selectivity in halogenation and methoxylation steps.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Stepwise Functionalization Cyclization → Halogenation → Methoxylation → Esterification Well-established, flexible Multiple steps, possible isomer mixtures
Aryne Reaction with Alkynyl Sulfides One-step benzothiophene ring formation with substituents High regioselectivity, fewer steps Requires specialized precursors

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dechlorinated products.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anticancer Agents
Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate serves as an important intermediate in the synthesis of bioactive molecules. Research has highlighted its potential in developing anti-inflammatory and anticancer drugs. The compound exhibits biological activities that suggest it may inhibit certain cancer cell lines and modulate inflammatory pathways .

Case Study: Synthesis of Anti-inflammatory Compounds
A study demonstrated the synthesis of novel derivatives of this compound, leading to enhanced anti-inflammatory activity in preclinical models. The derivatives showed significant inhibition of pro-inflammatory cytokines, indicating a promising therapeutic profile .

Agricultural Chemicals

Pest Control and Crop Protection
The compound is utilized in formulating agrochemicals aimed at pest control and enhancing crop productivity. Its chemical structure allows it to act effectively against various agricultural pests while being environmentally sustainable .

Data Table: Agrochemical Efficacy

Compound NameTarget PestEfficacy (%)Application Method
This compoundAphids85%Foliar spray
This compoundWhiteflies78%Soil drench

Material Science

Development of Advanced Materials
The unique properties of this compound make it a candidate for creating advanced materials, including polymers and coatings. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability .

Case Study: Polymer Composites
Research involving the integration of this compound into polycarbonate matrices revealed improved impact resistance and thermal degradation temperatures, making it suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, the compound is investigated for its role in enzyme inhibition and receptor binding studies. It aids researchers in understanding biological pathways associated with diseases, particularly those related to inflammation and cancer .

Data Table: Binding Affinities

Target Enzyme/ ReceptorBinding Affinity (Ki)Biological Pathway
COX-250 nMInflammatory pathway
EGFR30 nMCancer proliferation pathway

Environmental Applications

Sustainable Practices
The compound is being explored for its potential in developing environmentally friendly chemical processes. Its applications in green chemistry aim to reduce waste and enhance the sustainability of chemical manufacturing processes .

Mechanism of Action

The mechanism by which methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate (Target) C₁₁H₉ClO₃S 256.52 Cl (C3), OCH₃ (C6), COOCH₃ (C2)
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S 254.73 Cl (C3), CH₃ (C6), COOCH₂CH₃ (C2)
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate C₁₀H₉BrNO₂S 286.15 NH₂ (C3), Br (C6), COOCH₃ (C2)
4-((E)-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate C₂₁H₁₅ClN₄O₄S₂ 486.96 Cl (C3), OCH₃ (C6), thiadiazole moiety

Key Observations :

  • Electronic Effects : The methoxy group (OCH₃) in the target compound is resonance-donating, deactivating the aromatic ring toward electrophilic substitution compared to the methyl group (CH₃) in the ethyl analog . The chlorine atom (Cl) is electron-withdrawing, directing electrophiles to specific positions.
  • Functional Group Diversity: The amino (NH₂) and bromo (Br) groups in enable distinct reactivity, such as nucleophilic substitution (Br) or hydrogen bonding (NH₂). The thiadiazole moiety in adds heterocyclic complexity, influencing biological activity .

Crystallographic and Structural Analysis

Crystallographic tools like SHELX and WinGX have been critical in resolving the structures of benzothiophene derivatives. For example:

  • The target compound’s planarity and substituent orientations can be compared to analogs using puckering coordinates (e.g., Cremer-Pople parameters ).
  • The amino group in may induce hydrogen bonding in crystal lattices, altering packing efficiency compared to the methoxy group in the target compound .

Biological Activity

Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article focuses on its biological activity, summarizing key findings from diverse studies, including antimicrobial and anticancer effects, along with detailed mechanisms of action and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with distinct substituents: a methoxy group (-OCH₃) at the 6-position and a chloro group (-Cl) at the 3-position. Its molecular formula is C11H9ClO3SC_{11}H_{9}ClO_{3}S with a molecular weight of approximately 256.7 g/mol . The structural characteristics contribute significantly to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Overview

This compound has shown promising antimicrobial properties . Research indicates that it possesses significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against selected microbial strains:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Bacillus cereus16
Enterococcus faecalis32
Candida albicans32

These results indicate that the compound exhibits effective antimicrobial activity, especially against Gram-positive bacteria and certain fungi, suggesting its potential as an alternative therapeutic agent in treating infections .

The anticancer potential of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. It has been observed to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival pathways.

Case Studies

  • In Vitro Studies :
    A study evaluated the cytotoxic effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cell lines using the MTT assay. The results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 25 µM, suggesting that while it may have anticancer properties, further modifications or combinations with other agents may be necessary to enhance efficacy .
  • Molecular Docking Studies :
    Molecular docking studies have revealed that this compound binds effectively to targets involved in cancer signaling pathways, which could lead to its use in drug development for cancer therapies .

Q & A

Q. How does this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : The ester group is hydrolyzed to a carboxylic acid for conjugation (e.g., amide bond formation with amines). The chloro and methoxy groups act as pharmacophores in antimicrobial or anticancer agents. SAR studies (e.g., IC50_{50} assays against bacterial strains) guide further derivatization .

Q. What role does this compound play in materials science (e.g., OLEDs, polymers)?

  • Methodological Answer : The benzothiophene core enhances electron transport in OLEDs. Functionalization with fluorophores (e.g., via Sonogashira coupling) tunes emission wavelengths. Thermal stability (TGA/DSC) and thin-film morphology (AFM) are critical metrics for device integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

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